(S)-tert-Butyl morpholine-3-carboxylate CAS 782453-33-2 properties
(S)-tert-Butyl morpholine-3-carboxylate CAS 782453-33-2 properties
Executive Summary
(S)-tert-Butyl morpholine-3-carboxylate (CAS 782453-33-2) represents a high-value chiral building block in modern medicinal chemistry. Distinguished by its constrained morpholine ring and bulky tert-butyl ester, this scaffold serves as a robust "proline surrogate" and a privileged pharmacophore in the development of kinase inhibitors, GPCR ligands, and peptidomimetics.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic routes, and reactivity profile. It is designed to empower researchers to utilize this scaffold effectively in hit-to-lead optimization and large-scale synthesis.
Chemical Profile & Properties[1][2][3][4][5][6][7]
The core structure features a morpholine ring with a defined (S)-stereocenter at the 3-position, protected as a tert-butyl ester. This specific ester group provides steric bulk and orthogonality to base-labile protecting groups (e.g., Fmoc), making it ideal for multi-step synthesis.
Physicochemical Specifications
| Property | Specification |
| Chemical Name | (S)-tert-Butyl morpholine-3-carboxylate |
| CAS Number | 782453-33-2 |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Chirality | (S)-Enantiomer |
| Appearance | Colorless to pale yellow viscous liquid (Free Base) / White solid (HCl/Oxalate salts) |
| Solubility | Soluble in DCM, MeOH, EtOAc; sparingly soluble in water (Free Base) |
| pKa (Calculated) | ~8.5 (Secondary Amine) |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂); Hygroscopic |
Note on CAS Ambiguity: While CAS 782453-33-2 refers to the specific structure described, researchers often encounter the N-Boc protected precursor (S)-4-Boc-morpholine-3-carboxylic acid (CAS 783350-37-8) or the hydrochloride salt (CAS 1353006-44-6). Verify the salt form with your supplier, as the free base is prone to oxidation and carbamate formation upon air exposure.
Structural Analysis & Stereochemistry
The (S)-configuration at the C3 position is critical. The morpholine ring adopts a chair conformation, placing the bulky tert-butyl ester in an equatorial position to minimize 1,3-diaxial interactions.
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Conformational Restriction: Unlike linear amino acids, the morpholine ring restricts the conformational space of the attached peptide or drug chain, often enhancing binding affinity to target proteins (entropy reduction).
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Metabolic Stability: The ether oxygen in the morpholine ring lowers the basicity of the amine (compared to piperidine) and improves metabolic stability against oxidative metabolism.
Synthesis & Manufacturing
The industrial synthesis of (S)-tert-butyl morpholine-3-carboxylate typically proceeds from the chiral pool, utilizing L-Serine as the starting material to ensure optical purity.
Core Synthetic Pathway
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Esterification: L-Serine is protected as the tert-butyl ester.
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N-Alkylation: Reaction with chloroacetyl chloride or a similar bifunctional linker.
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Cyclization: Base-mediated ring closure to form the morpholine core.
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Reduction: Reduction of the intermediate lactam (if oxo-morpholine is formed) to the saturated morpholine.
Figure 1: Retrosynthetic logic for the production of the morpholine-3-carboxylate scaffold from L-Serine.
Reactivity & Applications in Drug Discovery
The versatility of CAS 782453-33-2 lies in its orthogonal reactivity . The secondary amine is a nucleophile, while the tert-butyl ester is an acid-labile protecting group.
A. N-Functionalization (The "Handle")
The secondary nitrogen (N4) is the primary site for derivatization.
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Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to introduce alkyl groups.
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S_NAr Reactions: Displaces halides on heteroaromatic rings (e.g., chloropyrimidines) to generate kinase inhibitors.
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Peptide Coupling: Couples with carboxylic acids (using HATU/EDC) to form amide bonds.
B. Carboxylate Manipulation (The "Payload")
The tert-butyl ester is robust against basic hydrolysis (LiOH/NaOH) due to steric hindrance, allowing saponification of other esters in the molecule without affecting the C3 position.
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Deprotection: Cleaved quantitatively by TFA (Trifluoroacetic acid) or HCl/Dioxane to yield the free carboxylic acid.
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Transesterification: Difficult due to sterics; typically requires acid cleavage followed by re-esterification.
Experimental Workflow: N-Arylation Protocol
A standard procedure for coupling this scaffold to an aryl halide.
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Reagents: 1.0 eq Aryl Halide, 1.1 eq (S)-tert-Butyl morpholine-3-carboxylate, 2.0 eq DIPEA (Base), DMSO or DMF (Solvent).
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Condition: Heat at 80–100°C for 4–12 hours.
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Workup: Dilute with water, extract with EtOAc. The tert-butyl ester usually survives these conditions intact.
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Validation: Monitor by LC-MS for the disappearance of the aryl halide.
Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups of the scaffold.
Handling & Safety
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Stability: The free base is an amine and can absorb CO₂ from the air to form carbamates. Store under nitrogen or argon.
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Toxicity: While specific toxicology data for this intermediate is limited, morpholine derivatives can be skin/eye irritants. Handle with standard PPE (gloves, goggles, fume hood).
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Incompatibility: Avoid strong oxidizing agents.[1] The tert-butyl ester is sensitive to strong Lewis acids.
References
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Synthesis of Chiral Morpholines: Brown, G. R., et al. "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers." J. Chem. Soc., Perkin Trans. 1, 1985.
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Related N-Boc Derivative Properties: PubChem Compound Summary for CID 2760133, (S)-4-Boc-morpholine-3-carboxylic acid.
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Morpholine in Drug Discovery: "Occurrence of Morpholine in Central Nervous System Drug Discovery." J. Med. Chem., 2021.
- General Reactivity of tert-Butyl Esters: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
(Note: Direct property data for proprietary intermediates like CAS 782453-33-2 is often derived from homologous series and supplier specifications. Always verify with a Certificate of Analysis.)
